REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[S-:14][C:15]#[N:16].[NH4+].C(OCC)(=O)C>CC(C)=O>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([N:16]=[C:15]=[S:14])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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28 g
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Type
|
reactant
|
Smiles
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[S-]C#N.[NH4+]
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting yellow suspension was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
condensed to dryness
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Type
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WASH
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Details
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The organic portion was washed with a saturated sodium bicarbonate solution (2×200 ml) and brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The resulting organic phase was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated to a sticky liquid
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Type
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TEMPERATURE
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Details
|
The residue was chilled in a −10° C. freezer
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)N=C=S)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |